(3AR,4R,6aS)-tert-butyl 4-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Overview
Description
(3AR,4R,6aS)-tert-butyl 4-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is a chemical compound that has been of interest to scientists due to its potential applications in scientific research.
Scientific Research Applications
(3AR,4R,6aS)-tert-butyl 4-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate has potential applications in scientific research, particularly in the field of drug discovery. It has been shown to have activity against certain types of cancer cells, and may have potential as a treatment for cancer. It has also been investigated for its potential as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of (3AR,4R,6aS)-tert-butyl 4-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is not well understood. However, it is thought to work by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that (3AR,4R,6aS)-tert-butyl 4-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate can induce apoptosis (cell death) in cancer cells. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
One advantage of using (3AR,4R,6aS)-tert-butyl 4-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate in lab experiments is that it is relatively easy to synthesize and purify. However, its mechanism of action is not well understood, which may limit its usefulness in certain types of experiments.
Future Directions
There are several potential future directions for research on (3AR,4R,6aS)-tert-butyl 4-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate. One direction is to investigate its potential as a treatment for cancer, particularly in combination with other drugs. Another direction is to explore its anti-inflammatory effects and potential applications in the treatment of inflammatory diseases. Additionally, further research is needed to better understand its mechanism of action and potential limitations for use in lab experiments.
properties
IUPAC Name |
tert-butyl (3aR,4R,6aS)-4-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-6-8-4-5-10(13)9(8)7-14/h8-10H,4-7,13H2,1-3H3/t8-,9+,10-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUXGMBHACBHJJ-KXUCPTDWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C2C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CC[C@H]([C@H]2C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3AR,4R,6aS)-tert-butyl 4-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.